molecular formula C18H20N2O2 B11107245 N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide

N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide

Cat. No.: B11107245
M. Wt: 296.4 g/mol
InChI Key: YFWUCGBQTQVXIL-ZZEZOPTASA-N
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Description

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide is a chemical compound with a complex structure that includes both hydrazide and phenoxyacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide typically involves the condensation of 2-phenoxyacetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide

Uniqueness

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyacetyl group, in particular, provides unique reactivity and potential for functionalization compared to other similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(Z)-(2-methyl-1-phenylpropylidene)amino]-2-phenoxyacetamide

InChI

InChI=1S/C18H20N2O2/c1-14(2)18(15-9-5-3-6-10-15)20-19-17(21)13-22-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,19,21)/b20-18-

InChI Key

YFWUCGBQTQVXIL-ZZEZOPTASA-N

Isomeric SMILES

CC(C)/C(=N/NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(C)C(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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